![molecular formula C8H18ClN5 B7829729 [N'-(N'-cyclohexylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B7829729.png)
[N'-(N'-cyclohexylcarbamimidoyl)carbamimidoyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physically Unclonable Functions . This compound is primarily used in the field of information security, cybersecurity, and privacy protection. It is a critical component in generating non-stored cryptographic parameters, which are essential for secure communication and data protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Physically Unclonable Functions involves the design and implementation of unique physical structures that produce unpredictable and unique responses when subjected to specific stimuli. These structures are typically created using advanced semiconductor fabrication techniques, which include processes such as photolithography, etching, and doping.
Industrial Production Methods: In an industrial setting, the production of Physically Unclonable Functions involves the mass production of semiconductor devices with unique physical characteristics. This is achieved through the use of high-precision manufacturing equipment and stringent quality control measures to ensure the uniqueness and reliability of each device .
Chemical Reactions Analysis
Types of Reactions: Physically Unclonable Functions do not undergo traditional chemical reactions such as oxidation, reduction, or substitution. Instead, their functionality is based on the physical properties of the materials used in their construction.
Common Reagents and Conditions: The creation of Physically Unclonable Functions involves the use of various semiconductor materials, such as silicon, and the application of specific fabrication techniques under controlled conditions. These conditions include high temperatures, vacuum environments, and the use of chemical reagents for etching and doping processes .
Major Products Formed: The primary product formed from the creation of Physically Unclonable Functions is a semiconductor device with unique physical characteristics that can be used for secure cryptographic applications .
Scientific Research Applications
Physically Unclonable Functions have a wide range of applications in scientific research, particularly in the fields of information security and cybersecurity. They are used to generate unique cryptographic keys, which are essential for secure communication and data protection. Additionally, they are employed in the development of secure hardware devices, such as smart cards and secure microcontrollers .
In the field of biology, Physically Unclonable Functions can be used to create secure identification systems for biological samples, ensuring the integrity and authenticity of the data. In medicine, they are used to protect sensitive patient information and ensure the security of medical devices .
Mechanism of Action
The mechanism of action of Physically Unclonable Functions is based on the unique physical properties of the materials used in their construction. When subjected to specific stimuli, such as electrical signals, these materials produce unique and unpredictable responses. These responses can be used to generate cryptographic keys, which are essential for secure communication and data protection .
The molecular targets and pathways involved in the functionality of Physically Unclonable Functions are primarily related to the physical properties of the semiconductor materials used in their construction. These properties include the arrangement of atoms, the presence of impurities, and the overall structure of the material .
Comparison with Similar Compounds
Physically Unclonable Functions are unique in their ability to generate unpredictable and unique responses based on their physical properties. Similar compounds include other types of cryptographic devices, such as random number generators and secure microcontrollers. Physically Unclonable Functions are distinct in their reliance on physical properties rather than mathematical algorithms to generate cryptographic keys .
List of Similar Compounds:- Random Number Generators
- Secure Microcontrollers
- Cryptographic Hardware Devices
Physically Unclonable Functions stand out due to their inherent security features, which are based on the unique physical characteristics of the materials used in their construction .
Properties
IUPAC Name |
[N'-(N'-cyclohexylcarbamimidoyl)carbamimidoyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5.ClH/c9-7(10)13-8(11)12-6-4-2-1-3-5-6;/h6H,1-5H2,(H6,9,10,11,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZQPVYGDQEUAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C(N)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N=C(N)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-propylphenoxy)ethyl]amine HCl](/img/structure/B7829648.png)
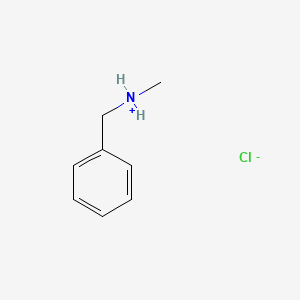
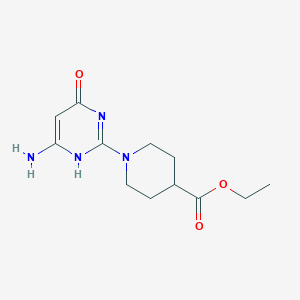
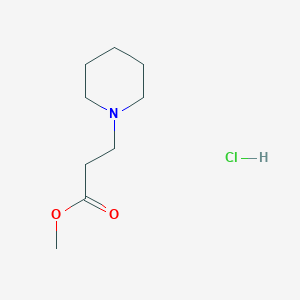
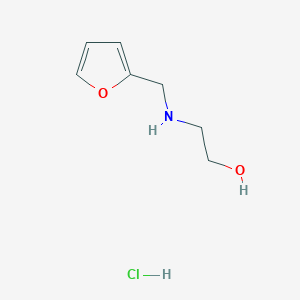
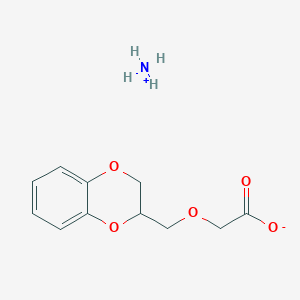
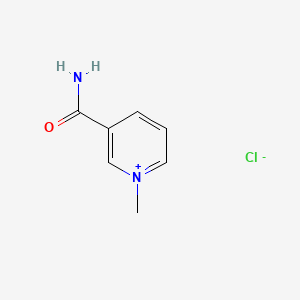
![N-[(2,3-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;oxalic acid](/img/structure/B7829683.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-chloroacetate](/img/structure/B7829690.png)
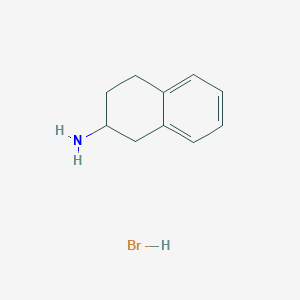
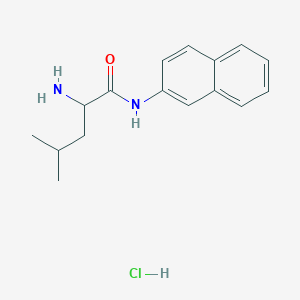
![5-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B7829725.png)
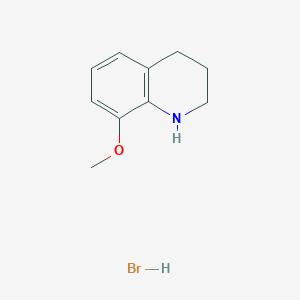
![Methyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B7829752.png)
